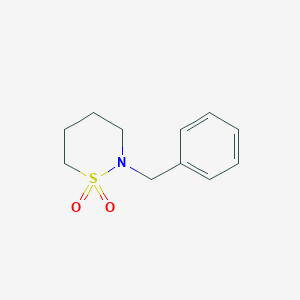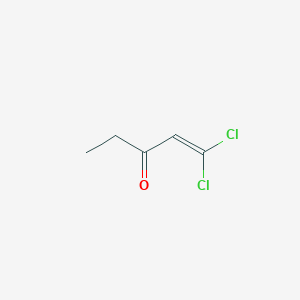
2-Benzyl-1lambda~6~,2-thiazinane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-1,2-thiazinane 1,1-dioxide is a heterocyclic compound containing nitrogen and sulfur atoms within its structure This compound belongs to the thiazinane family, which is characterized by a six-membered ring containing both nitrogen and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-1,2-thiazinane 1,1-dioxide typically involves the reaction of amino-halides or amino-alcohols with suitable reagents. One common method includes the reaction of phenylmethanesulfonyl chloride with triethylamine, followed by treatment with sodium chloride to yield the alkyl bromide intermediates. These intermediates are then treated with a base to form the sultam ring intermediates .
Industrial Production Methods
Industrial production methods for 2-benzyl-1,2-thiazinane 1,1-dioxide are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-1,2-thiazinane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and substituted thiazinane derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Benzyl-1,2-thiazinane 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly as antiviral and anticancer agents.
Mecanismo De Acción
The mechanism of action of 2-benzyl-1,2-thiazinane 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial cell walls. In antiviral applications, it may inhibit viral replication by targeting viral enzymes or proteins. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Thiazinane 1,1-dioxide: A structurally similar compound without the benzyl group.
1,2,4-Benzothiadiazine 1,1-dioxide: Known for its use in diuretic and antihypertensive agents.
1,3-Thiazine derivatives: These compounds have a similar thiazine ring structure but differ in the position of the nitrogen and sulfur atoms.
Uniqueness
2-Benzyl-1,2-thiazinane 1,1-dioxide is unique due to the presence of the benzyl group, which enhances its chemical reactivity and potential biological activity. This structural feature distinguishes it from other thiazinane derivatives and contributes to its diverse applications in scientific research and industry .
Propiedades
Número CAS |
37441-51-3 |
|---|---|
Fórmula molecular |
C11H15NO2S |
Peso molecular |
225.31 g/mol |
Nombre IUPAC |
2-benzylthiazinane 1,1-dioxide |
InChI |
InChI=1S/C11H15NO2S/c13-15(14)9-5-4-8-12(15)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
Clave InChI |
HHZYCPDIURUGGN-UHFFFAOYSA-N |
SMILES canónico |
C1CCS(=O)(=O)N(C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[(8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B14680505.png)
![N,N-dimethyl-4-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]aniline](/img/structure/B14680506.png)




![1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone](/img/structure/B14680539.png)




![15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate](/img/structure/B14680574.png)
![4-[(2-Benzylphenyl)methyl]-1,1-dimethylpiperazin-1-ium iodide](/img/structure/B14680575.png)
